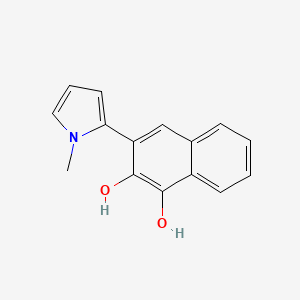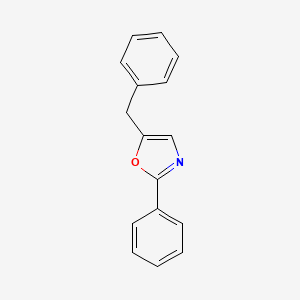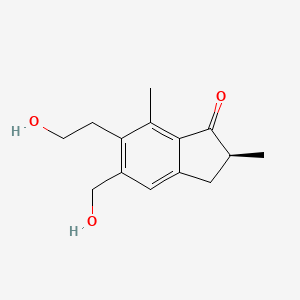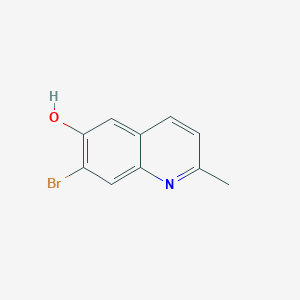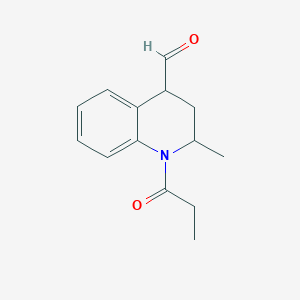![molecular formula C14H22OSi B11873346 2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one CAS No. 109681-49-4](/img/structure/B11873346.png)
2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is an organosilicon compound that is widely used in organic synthesis. It is known for its stability and versatility as a protecting group for alcohols and other functional groups. The compound’s structure includes a phenyl group attached to an ethanone backbone, with a tert-butyldimethylsilyl group providing steric protection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE typically involves the reaction of phenylethanone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is achieved through optimization of reaction parameters and the use of efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in organic solvents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic reagents like fluoride ions (e.g., tetra-n-butylammonium fluoride) in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various silyl ethers or other protected derivatives .
Wissenschaftliche Forschungsanwendungen
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is used in a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under mild acidic or basic conditions, allowing for the selective removal of the protecting group without affecting other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-Butyldiphenylsilyl (TBDPS): Similar to tert-butyldimethylsilyl but with increased resistance to acidic hydrolysis and selectivity towards primary hydroxyl groups.
Trimethylsilyl (TMS): Less bulky and more susceptible to hydrolysis compared to tert-butyldimethylsilyl.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride ions compared to tert-butyldimethylsilyl.
Uniqueness
2-(TERT-BUTYLDIMETHYLSILYL)-1-PHENYLETHANONE is unique due to its balance of steric protection and ease of removal. It provides sufficient steric hindrance to protect sensitive functional groups while being easily removable under mild conditions. This makes it a versatile and valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
109681-49-4 |
|---|---|
Molekularformel |
C14H22OSi |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]-1-phenylethanone |
InChI |
InChI=1S/C14H22OSi/c1-14(2,3)16(4,5)11-13(15)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI-Schlüssel |
VBOOLRFUYQTCIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


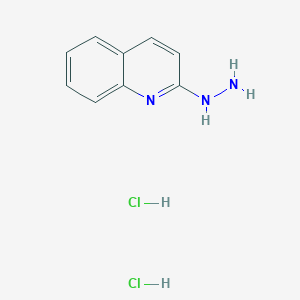

![2-(Azepan-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11873275.png)
![4-Chloro-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11873290.png)

